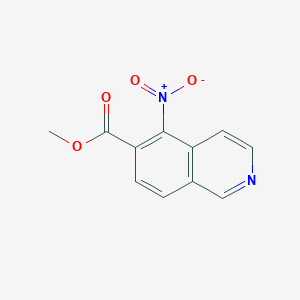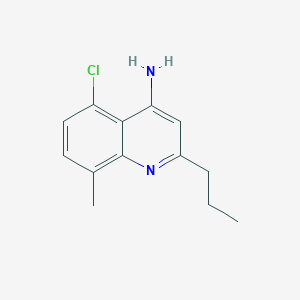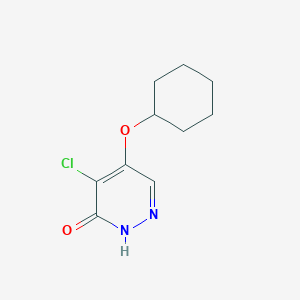![molecular formula C13H17N3O B11875803 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound that features a spirocyclic structure with a pyridine ring attached to a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-1,8-diazaspiro[45]decan-2-one can be achieved through a multi-step process One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic core.
Scientific Research Applications
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the arrangement of the spirocyclic core.
2,4-Diaminopyrimidine Derivatives: These compounds possess a pyrimidine ring and have been studied for their antitumor properties.
Uniqueness
4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H17N3O/c17-12-8-11(10-2-1-5-15-9-10)13(16-12)3-6-14-7-4-13/h1-2,5,9,11,14H,3-4,6-8H2,(H,16,17) |
InChI Key |
HWBHUADGYOFFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(CC(=O)N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)





![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)






